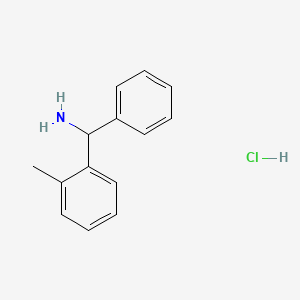

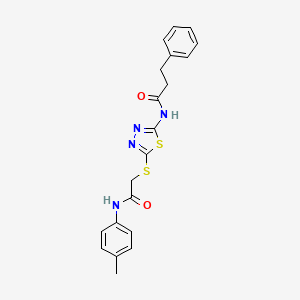

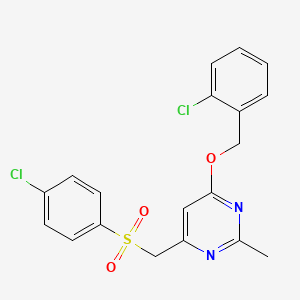

N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide” is a compound that belongs to the class of 1,2,3-triazoles . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds . This motif is often seen in experimental drug candidates and approved drugs .

Synthesis Analysis

The synthesis of 1,2,3-triazoles can be established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields . 2-Ynoic acids can also be used as small-chain alkyne donors in a decarboxylation/cycloaddition cascade, allowing gaseous reagents to be bypassed, delivering desired triazoles in high yields .Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process . It became the prototypical example of a ‘click reaction’ as defined by Sharpless .Applications De Recherche Scientifique

Synthetic Routes and Chemical Stability

N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole class, compounds notable for their presence in various drugs and their utility in material science and bioconjugation. These triazoles exhibit stability to acidic and basic hydrolysis, making them excellent candidates for pharmaceutical applications. Their significant dipole moment enhances hydrogen bonding and dipole-dipole interactions with biological targets, crucial for drug discovery and development (Kaushik et al., 2019).

Pharmaceutical Chemistry and Drug Discovery

The triazole ring, a core structure in N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, is integral to several pharmaceuticals due to its broad spectrum of biological activities. Its versatility allows for structural variations leading to new drugs with diverse biological functions. This adaptability underscores the compound's significance in creating innovative therapeutic agents (Ferreira et al., 2013).

Organic Synthesis and Material Science Applications

In material science and organic synthesis, the regiochemistry of radical cyclizations involving triazole derivatives plays a vital role in constructing carbo- and heterocyclic compounds. This process is crucial for synthesizing natural products and developing therapeutically important materials, demonstrating the compound's utility beyond pharmaceuticals into broader scientific research areas (Ishibashi & Tamura, 2004).

Eco-Friendly Synthesis Approaches

Advances in the eco-friendly synthesis of triazoles, including the use of water as a solvent and minimal toxic reagents, reflect a growing trend towards green chemistry. These methodologies emphasize the importance of developing sustainable practices in the synthesis of compounds like N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, further highlighting its relevance in current and future research applications (de Souza et al., 2019).

Propriétés

IUPAC Name |

N-cyclohexyl-1-phenyl-5-propyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-2-9-16-17(18(23)19-14-10-5-3-6-11-14)20-21-22(16)15-12-7-4-8-13-15/h4,7-8,12-14H,2-3,5-6,9-11H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUOXJYWCHQRTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-aminobenzamide](/img/structure/B2473133.png)

![2-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2473141.png)

![4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2473150.png)